molecular formula C9H12 B1589762 4,5,6,7-Tetrahydroindene CAS No. 24279-06-9

4,5,6,7-Tetrahydroindene

Cat. No. B1589762
CAS RN: 24279-06-9
M. Wt: 120.19 g/mol
InChI Key: QSVDFJNXDKTKTJ-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydroindene is a biopharmaceutical intermediate with potential anti-tumor and anti-inflammatory activities .


Synthesis Analysis

The synthesis of a complete series of substituted 4,5,6,7-tetrahydroindenes is reported in the literature . The synthesis involves the methylation of the corresponding cyclopentenones . A sequential catalysis involving olefin cross-metathesis/asymmetric intramolecular Friedel–Crafts alkylation of pyrrole derivatives has also been developed .


Molecular Structure Analysis

The molecular formula of 4,5,6,7-Tetrahydroindene is C9H12 . The molecular weight is 120.19 .


Chemical Reactions Analysis

4,5,6,7-Tetrahydroindene has been used in the synthesis of a variety of enantioenriched 4,5,6,7-tetrahydroindoles via olefin cross-metathesis/intramolecular Friedel–Crafts alkylation reaction of pyrrole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5,6,7-Tetrahydroindene include a boiling point of 205 °C and a density of 0.95 .

Scientific Research Applications

Synthesis and Properties

  • The synthesis of substituted 4,5,6,7-tetrahydroindenes has been reported, leading to the development of novel ferrocenes and metal complexes. These complexes exhibit more ease of oxidation compared to ferrocene, a characteristic influenced by methyl or alkyl substituents. The study also includes X-ray structures of certain ferrocenes, providing insights into the effects of steric hindrance on molecular structure (Austin et al., 1995).

Isoxazole Synthesis

  • Research demonstrates the synthesis of (4,5,6,7-tetrahydroindol-2-yl)alkynes and their cyclization with hydroxylamine to form isoxazoles. The acidity of the reaction mixture influences the selectivity of the isomers formed (Sobenina et al., 2014).

Metallocene Complexes

  • The synthesis of ansa-metallocene complexes (M=ZrCl2, TiCl2, YCl, and LuCl) containing the bis(2-methyl-4,5,6,7-tetrahydroinden-yl)dimethylsilane ligand is described, showcasing the application of tetrahydroindene in forming metal complexes with specific stereochemistry (Halterman et al., 2000).

Chemical and Biological Aspects

  • A review of the chemical and biological aspects of 4,5,6,7-tetrahydrothieno pyridine analogs, focusing on the synthesis and biological activities of different analogs, underlines the significance of this core in drug development (Sangshetti et al., 2014).

Keto-Enol Tautomerism Study

  • The tautomeric equilibria of 4,7-dioxo-4,5,6,7-tetrahydroindoles were investigated, providing valuable information on the influence of solvents on enol-keto equilibria, a crucial aspect in understanding reaction dynamics and molecular stability (Malesani et al., 1979).

Reaction Mechanisms

  • A study on the reaction of N-acyl salts of heteroaromatic cations with 4,5,6,7-tetrahydroindole revealed mechanisms leading to 2-substituted tetrahydroindoles, contributing to the understanding of heterocyclic compound synthesis (Nelin et al., 1978).

Polymer Science Application

  • The cationic polymerization of tetrahydroindene for the synthesis of high-molecular-weight polymers and hydrogenation to create heat-resistant alicyclic hydrocarbon polymers indicates its potential in advanced polymer science applications (Mizuno et al., 2006).

Future Directions

The future directions of 4,5,6,7-Tetrahydroindene research could involve further exploration of its potential anti-tumor and anti-inflammatory activities . Additionally, its use in the synthesis of a variety of enantioenriched 4,5,6,7-tetrahydroindoles via olefin cross-metathesis/intramolecular Friedel–Crafts alkylation reaction of pyrrole derivatives presents interesting avenues for future research .

properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12/c1-2-5-9-7-3-6-8(9)4-1/h3,6H,1-2,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVDFJNXDKTKTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473361
Record name 4,5,6,7-tetrahydroindene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydroindene

CAS RN

24279-06-9
Record name 4,5,6,7-tetrahydroindene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
RN Austin, TJ Clark, TE Dickson, CM Killian… - Journal of …, 1995 - Elsevier
The synthesis of a complete series of substituted 4,5,6,7-tetrahydroindenes (4,5,6,7-tetrahydroindene, 1; 1-methyl-, 1,3-dimethyl- and 1,2,3-trimethyl-4,5,6,7-tetrahydroindene, 2–4) is …
Number of citations: 25 www.sciencedirect.com
GP Rosini, WD Jones - Journal of the American Chemical Society, 1993 - ACS Publications
The reaction of indene with ReH7 (PPh3) 2 yields a mixture of two organometallic complexes, identified as (t; 5-C9H7) ReH2 (PPh3) 2 (1) and (7j5-C9Hn) ReH2 (PPh3) 2 (2). In 1, the …
Number of citations: 14 pubs.acs.org
RL Halterman, H Schumann, F Dübner - Journal of Organometallic …, 2000 - Elsevier
The three step synthesis of 2-methyl-4,5,6,7-tetrahydro-1H-indene from cyclohexyl methacrylate is described [(a) PPA cyclization; (b) LiAlH 4 reduction; (c) HCl dehydration]. This …
Number of citations: 14 www.sciencedirect.com
AF Asachenko, AA Bush, AY Smirnov… - Russian Chemical …, 2016 - Springer
A series of symmetric and nonsymmetric tetrahydroindenyl zirconium complexes was obtained by the reaction of ZrCl 4 or (CpTMS)ZrCl 3 with lithium salts of the corresponding …
Number of citations: 1 link.springer.com
K Tabatabaeian, M Mamaghani, A Neshat… - Russian Journal of …, 2003 - Springer
New complexes of bis(1,3-dimethyl-4,5,6,7-tetrahydroindenyl)diruthenium tetracarbonyl and bis(3-methyl-1-phenyl-4,5,6,7-tetrahydroindenyl)diruthenium tetracarbonyl were prepared …
Number of citations: 3 link.springer.com
RL Halterman, TM Ramsey - Journal of organometallic chemistry, 1994 - Elsevier
The catalytic epoxidation of trans-3-hexene with electronically different bis(2-aryl-4,5,6,7-tetrahydroindenyl)titanium dichloride complexes in the presence of stoichiometric tert-…
Number of citations: 18 www.sciencedirect.com
X Hu, Y Huo, X Yan, F Wang, L Pan, X Shi - Inorganic Chemistry …, 2023 - Elsevier
As Cp-derived ligands, substituted 4,5,6,7-tetrahydroindene (THI) ligands with tunable steric bulk have been synthesized, and their ligated half-sandwich rare-earth metal complexes …
Number of citations: 2 www.sciencedirect.com
H Fischer, CC Karl, G Roth - Chemische Berichte, 1996 - Wiley Online Library
Pentacarbonyl(pentamethylenevinylidene)chromium, [(CO) 5 CrCC(CH 2 ) 5 ] (1), reacts with 1‐methylthio‐1‐propyne (2a) and N‐(1‐propynyl)phenothiazine (2b) by regio‐specific …
AS Batsanov, BM Bridgewater, JAK Howard… - Journal of …, 1999 - Elsevier
Reaction of phenyl magnesium bromide with the α,β-unsaturated ketone 3-methyl-2,3,4,5,6,7-hexahydroind-8(9)-en-1-one, followed by an aqueous work-up, generates the pro-chiral …
Number of citations: 13 www.sciencedirect.com
VM Karpov, TV Mezhenkova, VE Platonov - … of the Academy of Sciences of …, 1990 - Springer
Perfluoro-1-ethylindane on heating with SbF 5 is isomerized to perfluoro-1,1-dimethylindane, perfluoro-α,Β-o-trimethylstyrene, and perfluoro-1,2-dimethylindane. In the presence of SbF …
Number of citations: 1 link.springer.com

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